2-(3-Fluoro-4-methoxyphenyl)azetidine
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. It is part of the azetidine family, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Fluoro-4-methoxyphenyl)azetidine, can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves substituting a leaving group in a precursor molecule with a nucleophile to form the azetidine ring.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the azetidine ring.
Ring Expansion and Rearrangement: This method involves expanding or rearranging smaller ring systems to form the azetidine ring.
Reduction of β-lactams: This involves reducing β-lactam precursors to form azetidines.
Industrial Production Methods
Industrial production of azetidines often involves scalable and practical synthetic routes. For example, a practical and scalable two-step process has been developed for the synthesis of related compounds, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves replacing one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines .
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. For example, it can undergo ring-opening reactions, which are facilitated by the ring strain in the azetidine ring . These reactions can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
InChI Key |
MGWFIZNNPIUWBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN2)F |
Origin of Product |
United States |
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